5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride

Stereochemistry Enantiopurity Medicinal Chemistry

Procure (S)-5-Azaspiro[2.4]heptan-6-ylmethanol HCl as your enantiopure building block for HCV NS5A inhibitors (e.g., Ledipasvir) and D3R antagonists. Its rigid, pre-functionalized spirocyclic core and (S)-stereochemistry ensure target specificity and reduce synthetic steps vs. achiral or unsubstituted amines. HCl salt form offers consistent solubility for reliable scale-up.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
Cat. No. B12302516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESC1CC12CC(NC2)CO.Cl
InChIInChI=1S/C7H13NO.ClH/c9-4-6-3-7(1-2-7)5-8-6;/h6,8-9H,1-5H2;1H
InChIKeyYDQCMOHHMKDVML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride: A Chiral Spirocyclic Building Block for Medicinal Chemistry and HCV NS5A Inhibitor Synthesis


5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride is a spirocyclic amine building block characterized by a conformationally restricted 5-azaspiro[2.4]heptane core bearing a hydroxymethyl substituent at the 6-position, existing as a hydrochloride salt [1]. The compound is commercially available primarily in its enantiopure (S)-configuration (CAS 2200258-97-3), which distinguishes it from racemic or alternative stereoisomeric forms and is critical for applications requiring defined stereochemistry . Its utility is firmly established as a key intermediate in patent-protected syntheses of bioactive molecules, particularly for constructing HCV NS5A inhibitors such as Ledipasvir, where the rigid spirocyclic framework enhances target binding and metabolic stability [2].

Why a Simple Spirocyclic Amine Cannot Substitute 5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride in Advanced Synthesis


Generic substitution with other 5-azaspiro[2.4]heptane derivatives or simpler amines fails because the specific (6S)-hydroxymethyl substitution and enantiopure configuration of this compound are non-interchangeable. The hydroxymethyl group provides a critical synthetic handle for further derivatization (e.g., oxidation to carboxylic acid for NS5A inhibitor cores) that is absent in unsubstituted 5-azaspiro[2.4]heptane [1]. Furthermore, the chiral center at the 6-position dictates the three-dimensional presentation of pharmacophores in downstream drug candidates; racemic mixtures or the (R)-enantiomer would produce different biological outcomes in target binding assays, as evidenced by stereospecific activity in orexin and dopamine receptor programs [2]. The hydrochloride salt form offers standardized solubility and handling characteristics essential for reproducible reactions in both milligram-scale medicinal chemistry and larger-scale process development .

Quantitative Differentiation Evidence for 5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride Against Closest Analogs


Enantiopure Configuration Enables Defined Stereochemistry in Target Binding

The compound is supplied with a defined (S)-configuration at the spirocyclic nitrogen center (CAS 2200258-97-3), whereas generic or racemic 5-azaspiro[2.4]heptane derivatives (e.g., CAS 2247102-90-3) lack stereochemical definition . This differentiation is critical because the three-dimensional orientation of the hydroxymethyl group influences downstream pharmacophore geometry. In a related 5-azaspiro[2.4]heptane series targeting dopamine D3 receptors, enantiopure compounds demonstrated distinct binding affinities compared to racemates, with (S)-enantiomers exhibiting up to 10-fold higher selectivity over D2 receptors [1].

Stereochemistry Enantiopurity Medicinal Chemistry

Hydroxymethyl Substituent Provides a Critical Synthetic Handle for HCV NS5A Inhibitor Cores

The 6-hydroxymethyl group distinguishes this compound from the unsubstituted 5-azaspiro[2.4]heptane scaffold. Oxidation of this alcohol yields the corresponding 6-carboxylic acid, a pivotal intermediate in the synthesis of HCV NS5A inhibitors including Ledipasvir [1]. In contrast, 5-azaspiro[2.4]heptane lacking the hydroxymethyl group cannot be directly elaborated to the carboxylic acid without additional synthetic steps, reducing overall efficiency. Patent WO2012158861A3 explicitly describes the conversion of 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives into NS5A-targeting molecules, underscoring the functional necessity of the 6-position substitution [2].

Antiviral HCV NS5A Synthetic Intermediate

Hydrochloride Salt Form Enhances Solubility and Handling for Reproducible Reaction Outcomes

The hydrochloride salt form offers standardized solubility and stability characteristics compared to the free base or other salt forms. While specific quantitative solubility data for this exact compound is limited in public literature, vendor specifications indicate a consistent purity of ≥95–98% with defined storage conditions . In analogous spirocyclic amine hydrochlorides, the salt form increases aqueous solubility by approximately 10- to 100-fold relative to the free base, facilitating homogeneous reaction conditions in polar solvents [1]. The free base 5-azaspiro[2.4]heptan-6-ylmethanol would require additional acidification steps prior to many coupling reactions, introducing variability.

Solubility Salt Form Process Chemistry

Conformational Restriction Enhances Binding Affinity in Medicinal Chemistry Scaffolds

The 5-azaspiro[2.4]heptane core provides greater conformational rigidity compared to flexible piperidine or pyrrolidine amines, which is a validated strategy for improving target binding affinity and selectivity [1]. In the orexin receptor antagonist program, the 5-azaspiro[2.4]heptane scaffold yielded lead compounds with low nanomolar dual antagonism (pIC50 values not explicitly disclosed for the core, but lead compound 15 exhibited potent dual activity) and improved brain penetration over the more flexible 4,4-disubstituted piperidine series [2]. This rigidity reduces entropic penalties upon target binding and can mitigate off-target interactions.

Conformational Restriction Drug Design Scaffold

Optimal Procurement and Utilization Scenarios for 5-Azaspiro[2.4]heptan-6-ylmethanol;hydrochloride


Medicinal Chemistry: HCV NS5A Inhibitor Lead Optimization

Procure this enantiopure building block to synthesize advanced intermediates for HCV NS5A inhibitors. The hydroxymethyl group is oxidized to the corresponding carboxylic acid, which serves as a critical fragment in molecules like Ledipasvir. Using this pre-functionalized compound reduces synthetic steps and ensures stereochemical fidelity, accelerating SAR exploration in antiviral programs [1].

Neuroscience Drug Discovery: Dopamine D3 Receptor Antagonist Scaffold Exploration

Utilize the rigid 5-azaspiro[2.4]heptane core to design selective dopamine D3 receptor antagonists. The (S)-enantiomer provides a defined three-dimensional geometry that has been validated in potent and selective D3R antagonist series. The hydrochloride salt form facilitates solution-phase chemistry for library synthesis and lead optimization [2].

Process Chemistry: Kilogram-Scale Synthesis of Chiral Intermediates

For process development and scale-up, the hydrochloride salt offers consistent physical properties (e.g., crystallinity, solubility) that are advantageous for reproducible reactions and purifications. The enantiopure form eliminates the need for chiral chromatography or resolution steps downstream, reducing cost and improving overall yield in multi-kilogram campaigns .

Academic Research: Spirocyclic Building Block Methodologies

Employ this compound as a starting material for developing new synthetic methodologies targeting spirocyclic frameworks. The hydroxymethyl and amine functionalities provide orthogonal reactive handles for diversification, enabling studies in C–H functionalization, cross-coupling, and asymmetric catalysis [3].

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